molecular formula C17H16BrN3O2 B14984206 N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide

N-{[1-(2-bromoprop-2-en-1-yl)-1H-benzimidazol-2-yl]methyl}-N-methylfuran-2-carboxamide

Cat. No.: B14984206
M. Wt: 374.2 g/mol
InChI Key: UEDDCDUZFYYAOA-UHFFFAOYSA-N
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Description

N-{[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-N-METHYLFURAN-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole ring, a bromopropenyl group, and a furan carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-N-METHYLFURAN-2-CARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Bromopropenyl Group: The bromopropenyl group can be introduced via a halogenation reaction using reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Attachment of the Furan Carboxamide Moiety: This step involves the coupling of the benzodiazole intermediate with a furan carboxylic acid derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions such as temperature, pressure, and solvent choice would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bromopropenyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the benzodiazole ring or the bromopropenyl group, potentially yielding reduced forms of the compound.

    Substitution: The bromine atom in the bromopropenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides, while substitution can produce a variety of functionalized derivatives.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to the presence of the benzodiazole ring, which is known for its pharmacological activities.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique structure may lend itself to applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-N-METHYLFURAN-2-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzodiazole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    (3-Bromoprop-1-en-2-yl)benzene: This compound shares the bromopropenyl group but lacks the benzodiazole and furan carboxamide moieties.

    N-(2-Bromoprop-2-en-1-yl)-2-methylpropanamide: Similar in having the bromopropenyl group but differs in the rest of the structure.

Uniqueness

N-{[1-(2-BROMOPROP-2-EN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]METHYL}-N-METHYLFURAN-2-CARBOXAMIDE is unique due to its combination of a benzodiazole ring, a bromopropenyl group, and a furan carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H16BrN3O2

Molecular Weight

374.2 g/mol

IUPAC Name

N-[[1-(2-bromoprop-2-enyl)benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide

InChI

InChI=1S/C17H16BrN3O2/c1-12(18)10-21-14-7-4-3-6-13(14)19-16(21)11-20(2)17(22)15-8-5-9-23-15/h3-9H,1,10-11H2,2H3

InChI Key

UEDDCDUZFYYAOA-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1CC(=C)Br)C(=O)C3=CC=CO3

Origin of Product

United States

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